AZD1208: A Technical Guide to its Mechanism of Action in Cancer Cells
AZD1208: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical mechanism of action of AZD1208, a potent, orally available, and selective pan-Pim kinase inhibitor. AZD1208 is an ATP-competitive inhibitor that targets all three isoforms of the Pim serine/threonine kinase family: PIM1, PIM2, and PIM3.[1] These kinases are crucial downstream effectors in numerous cytokine and growth factor signaling pathways, and their upregulation is implicated in the oncogenesis of various solid and hematological malignancies.[1][2]
Core Mechanism: Pan-PIM Kinase Inhibition
The fundamental mechanism of AZD1208 involves the direct inhibition of PIM1, PIM2, and PIM3.[2] PIM kinases are constitutively active and play a significant role in promoting cell proliferation and survival.[3][4] By inhibiting these kinases, AZD1208 disrupts key cellular processes that cancer cells rely on for growth and survival. Studies have shown that a genetic knockout of all three PIM kinases is well-tolerated, suggesting a favorable therapeutic window for pan-PIM inhibition.[3]
Quantitative Data: Potency and Cellular Effects
The potency of AZD1208 against PIM isoforms and its anti-proliferative effects across various cancer cell lines have been quantitatively assessed.
Table 1: In Vitro Kinase Inhibitory Potency of AZD1208
| Kinase Isoform | IC50 (nM) |
|---|---|
| PIM1 | 0.4 |
| PIM2 | 5.0 |
| PIM3 | 1.9 |
(Data sourced from Chen et al., 2013)[5]
Table 2: Anti-Proliferative Effects of AZD1208 in Cancer Cell Lines
| Cancer Type | Cell Line | Key Effect(s) | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | MOLM-16 | Cell cycle arrest, Apoptosis, Inhibition of translation | [3][6] |
| Acute Myeloid Leukemia (AML) | KG-1a | Growth inhibition, Inhibition of translation | [3][5] |
| Gastric Cancer | SNU-638 (sensitive) | Decreased proliferation, Autophagy | [7] |
| Gastric Cancer | SNU-601 (resistant) | Minimal anti-proliferative effect | [7] |
| Prostate Cancer | Myc-CaP | Decreased proliferation, Increased apoptosis | [8][9][10] |
| Prostate Cancer | DU145 | Decreased tumor growth in xenografts | [8][10] |
| Liposarcoma | 93T449 | Anti-growth effect, Reduced phosphorylation of mTOR, STAT3 |[11] |
Signaling Pathways Modulated by AZD1208
AZD1208's anti-cancer effects stem from its ability to modulate several critical downstream signaling pathways.
1. Inhibition of Protein Synthesis via the mTORC1 Pathway: A primary and consistent effect of PIM kinase inhibition by AZD1208 is the suppression of the mTORC1 signaling pathway, which is central to protein translation and cell growth.[6] AZD1208 treatment leads to a dose-dependent reduction in the phosphorylation of key mTORC1 substrates, including:
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4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Reduced phosphorylation of 4E-BP1 at Ser65 and Thr37/46 prevents the release of eIF4E, thereby inhibiting the formation of the translation initiation complex.[5][6][12]
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p70S6K (p70S6 Kinase) and S6 Ribosomal Protein: AZD1208 dramatically reduces the phosphorylation of p70S6K and its substrate, the S6 ribosomal protein.[3][5][6] This suppression is a strong indicator of inhibited translation and correlates closely with growth inhibition in sensitive AML cells.[6]
2. Induction of Cell Cycle Arrest and Apoptosis: AZD1208 can halt the cell cycle and induce programmed cell death (apoptosis), although this effect is highly context- and cell-type-dependent.
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Cell Cycle Arrest: The compound can interrupt the G1/S phase transition, leading to cell cycle arrest.[2] This is accompanied by an increase in the cell cycle inhibitor p27.[3]
-
Apoptosis: AZD1208 reduces the phosphorylation of the pro-apoptotic protein BAD at Serine-112, which is a known PIM substrate.[5][6][13] This inhibition promotes apoptosis. In preclinical models of MYC-driven prostate cancer, AZD1208 treatment led to a 326% increase in apoptosis.[9][13] However, in some cancer types, such as AML and gastric cancer, AZD1208 induces only limited apoptosis.[5][7]
3. Induction of Autophagy: In certain cancer types, notably gastric cancer, the primary mechanism of AZD1208-induced cell death is not apoptosis but autophagy.[4][7][14]
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Treatment with AZD1208 in sensitive gastric cancer cell lines leads to a dose-dependent increase in Light Chain 3B (LC3B), a key marker of autophagy.[7][14] This suggests that growth inhibition is achieved through autophagic cell death in these contexts.[7]
4. Modulation of MYC and STAT3 Signaling:
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c-MYC: PIM1 is known to be co-expressed with the c-MYC oncogene and enhances its tumorigenic activity.[9] AZD1208 treatment suppresses MYC gene programs and can decrease the phosphorylation of c-MYC at Serine-62.[13]
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STAT3: PIM kinases are downstream of the JAK/STAT signaling pathway. AZD1208 has been shown to reduce the phosphorylation of STAT3, a key transcription factor involved in cancer cell survival.[11][15]
Mechanisms of Resistance to AZD1208
Cancer cells can develop resistance to AZD1208 through several mechanisms.
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DNA Damage Response (DDR) Pathway: In gastric cancer, resistance to AZD1208 has been linked to the activation of the DNA damage repair pathway, which repairs the damage caused by PIM inhibition and promotes cell survival.[4][7][14]
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Feedback Activation of mTOR Signaling: Intrinsic resistance in AML and DLBCL can occur through a feedback loop. PIM inhibition elevates reactive oxygen species (ROS), which in turn activates p38α (MAPK14).[16] Activated p38α then reactivates the AKT/mTOR signaling pathway, circumventing the initial inhibition.[16]
Synergistic Combinations
The efficacy of AZD1208 can be enhanced when used in combination with other agents, particularly those that target resistance pathways.
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Akt Inhibitors: Co-treatment with an Akt inhibitor (like AZD5363) and AZD1208 shows highly synergistic antitumor effects in gastric cancer cells, partly by decreasing the DDR capacity that contributes to resistance.[7][14]
-
EGFR Inhibitors: In EGFR-mutant non-small cell lung cancer, AZD1208 can increase sensitivity to the EGFR inhibitor osimertinib.[17]
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Radiation: AZD1208 can act as a radiation sensitizer, with combination therapy showing more sustained tumor growth inhibition in prostate cancer models.[9][13]
Appendix: Experimental Protocols
This section outlines the general methodologies used to elucidate the mechanism of action of AZD1208.
1. Cell Proliferation and Viability Assays
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Objective: To determine the anti-proliferative effect of AZD1208 on cancer cell lines.
-
Method (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of AZD1208 or a vehicle control (DMSO) for a specified period (e.g., 72-120 hours).[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated as the concentration of AZD1208 that causes 50% inhibition of cell growth.
-
2. Western Blot Analysis
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Objective: To analyze the expression and phosphorylation status of proteins in the PIM signaling pathway.
-
Method:
-
Cells are treated with AZD1208 or vehicle control for a defined period (e.g., 3-24 hours).
-
Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to create whole-cell lysates.
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Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific to the target proteins (e.g., p-4E-BP1, total 4E-BP1, p-S6, total S6, p-BAD, Cleaved Caspase-3, LC3B).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls like α-Tubulin or GAPDH are used to ensure equal protein loading.[7]
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of AZD1208 on cell cycle distribution.
-
Method:
-
Cells are treated with AZD1208 for a specified time (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[11]
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Fixed cells are washed and resuspended in a propidium iodide (PI) staining solution containing RNase A.[11]
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using analysis software.
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4. Apoptosis Assay
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Objective: To quantify the induction of apoptosis by AZD1208.
-
Method (Annexin V/PI Staining):
-
Cells are treated with AZD1208 for the desired duration.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently-labeled Annexin V and Propidium Iodide (PI) are added to the cells.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The cell population is differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]
-
References
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- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM Kinase Inhibitor AZD1208 for Treatment of MYC-Driven Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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